N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
CAS No.: 1351661-66-9
Cat. No.: VC2680238
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351661-66-9 |
|---|---|
| Molecular Formula | C12H14N2O4S |
| Molecular Weight | 282.32 g/mol |
| IUPAC Name | 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid |
| Standard InChI | InChI=1S/C12H14N2O4S/c1-14(6-11(15)16)12-13-7-4-8(17-2)9(18-3)5-10(7)19-12/h4-5H,6H2,1-3H3,(H,15,16) |
| Standard InChI Key | OKAALCMDIWYJRN-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)O)C1=NC2=CC(=C(C=C2S1)OC)OC |
| Canonical SMILES | CN(CC(=O)O)C1=NC2=CC(=C(C=C2S1)OC)OC |
Introduction
Chemical Identity and Properties
Identification and Nomenclature
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine is identified by the CAS Registry Number 1351661-66-9 . The compound is known by several synonyms in chemical databases:
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2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid
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2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetic acid
The molecular formula is C12H14N2O4S with a calculated molecular weight of 282.32 g/mol .
Chemical Identifiers and Structural Representation
Table 1: Chemical Identifiers of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
| Identifier Type | Value |
|---|---|
| CAS Number | 1351661-66-9 |
| Molecular Formula | C12H14N2O4S |
| IUPAC Name | 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid |
| InChI | InChI=1S/C12H14N2O4S/c1-14(6-11(15)16)12-13-7-4-8(17-2)9(18-3)5-10(7)19-12/h4-5H,6H2,1-3H3,(H,15,16) |
| InChIKey | OKAALCMDIWYJRN-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)O)C1=NC2=CC(=C(C=C2S1)OC)OC |
| MDL Number | MFCD21091864 |
Data compiled from sources , , and
Physicochemical Properties
The compound possesses several key physicochemical properties that influence its chemical behavior and potential biological interactions:
Table 2: Physicochemical Properties of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
| Property | Value |
|---|---|
| Molecular Weight | 282.32 g/mol |
| XLogP3-AA | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 5 |
| Exact Mass | 282.06742811 Da |
| Typical Purity (Commercial) | 95% |
The compound's moderate lipophilicity (XLogP3-AA value of 2.4) suggests reasonable membrane permeability while maintaining adequate aqueous solubility. The presence of one hydrogen bond donor and seven hydrogen bond acceptors indicates significant potential for interaction with biological targets through hydrogen bonding .
Structural Characteristics
Molecular Architecture
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine consists of three main structural components:
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Benzothiazole Core: A bicyclic aromatic heterocycle comprising a benzene ring fused with a thiazole ring, which serves as the central scaffold.
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Dimethoxy Substitution: Two methoxy groups positioned at the 5 and 6 positions of the benzene portion of the benzothiazole, which enhance lipophilicity and provide hydrogen bond acceptor capabilities.
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N-methylglycine Moiety: Attached to the 2-position of the benzothiazole, this structure features a tertiary amine with a methyl group and a carboxylic acid functional group, providing potential for acid-base interactions and hydrogen bonding.
Chemical Classification
The compound can be categorized within several chemical classes:
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5-membered Heterocycles
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Amino Acids (AA)
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Benzothiazole derivatives
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Esters and Derivatives
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Ethers
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Fatty Acids and Lipidic Derivatives
Structure-Property Relationships
The dimethoxy substituents at positions 5 and 6 of the benzothiazole ring contribute significantly to the compound's electronic properties and lipophilicity. Methoxy groups typically function as electron-donating substituents, increasing electron density in the aromatic system. This feature can influence the compound's interactions with biological targets, particularly in enzyme binding pockets where electronic distribution plays a crucial role.
The N-methylglycine moiety introduces a carboxylic acid functional group, which can exist in either protonated or deprotonated forms depending on pH. At physiological pH, the carboxylic acid is likely to be primarily in its deprotonated form, contributing to the compound's water solubility and ability to form ionic interactions.
| Compound | Key Structural Features | Biological Activity | Activity Values |
|---|---|---|---|
| Compound 3f | Dimethoxy substituents on benzothiazole core with phthalimide moiety | Anticancer (MDA-MB-231) | IC50 = 49.6 ± 1.0 μM |
| Compound 3f | Same as above | Antibacterial (gram-positive) | MIC = 32–64 μg/mL |
| Compound 3f | Same as above | Antibacterial (gram-negative) | MIC = 64 μg/mL |
| Compound 3g | Hydroxy-substituted benzothiazole with phthalimide moiety | Anticancer (MDA-MB-231) | IC50 = 63.3 ± 0.7 μM |
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives | Various 6-substituted benzothiazoles | Antidiabetic | Significant glucose lowering |
Data compiled from sources and
Comparative Structural Analysis
Comparison with Related Compounds
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine shares structural features with several other benzothiazole derivatives, allowing for comparative analysis that may predict its properties and activities.
Table 4: Structural Comparison of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine with Related Compounds
| Compound | Structural Similarities | Structural Differences | Reported Activities |
|---|---|---|---|
| N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine | Benzothiazole core, N-methylglycine moiety | Dimethyl vs. dimethoxy substituents | Not specifically reported |
| N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide | Benzothiazole core, dimethoxy substituents | 3-phenylpropanamide vs. N-methylglycine | Potential anti-inflammatory and anticancer |
| 5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine | Benzothiazole core, dimethoxy substituents | Naphthalen-2-ylmethylene vs. N-methylglycine | Not specifically reported |
| Benzothiazole-phthalimide hybrids (compounds 3f, 3g) | Benzothiazole core, similar substitution patterns | Different functional groups at 2-position | Anticancer, antimicrobial |
Data compiled from sources , ,, and
Structure-Based Pharmacophore Analysis
The key pharmacophoric elements in N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine that may contribute to its potential biological activities include:
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Benzothiazole Core: Provides a planar, aromatic scaffold that can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites.
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Dimethoxy Groups: Function as hydrogen bond acceptors and increase electron density in the aromatic system, potentially enhancing interactions with positively charged or hydrogen bond donor regions in biological targets.
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N-methylglycine Moiety: The tertiary amine can function as a hydrogen bond acceptor, while the carboxylic acid group can participate in ionic interactions and hydrogen bonding, potentially increasing binding affinity to protein targets.
Research Applications and Future Directions
Future Research Directions
Based on the structural features and potential activities of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, several research directions warrant exploration:
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Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various cancer cell lines, microbial strains, and in diabetes models.
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Structure-Activity Relationship Studies: Synthesis and evaluation of structural analogues to identify modifications that enhance biological activity.
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Mechanism of Action Investigations: Studies to elucidate the molecular targets and pathways through which the compound exerts its biological effects.
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Drug Delivery Formulations: Development of suitable formulations to enhance the compound's bioavailability and targeted delivery.
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Combination Studies: Evaluation of potential synergistic effects when combined with established therapeutic agents.
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